
Boc-Thr-OH
Overview
Description
N-(tert-Butoxycarbonyl)-L-threonine (Boc-Thr-OH) is a protected amino acid derivative widely used in peptide synthesis. Its molecular formula is C₉H₁₇NO₅, with an average mass of 219.24 Da and a CAS number of 2592-18-9 . The Boc (tert-butoxycarbonyl) group protects the amino group during solid-phase peptide synthesis (SPPS), allowing selective deprotection under acidic conditions (e.g., trifluoroacetic acid). This compound is critical for incorporating threonine residues into peptides while preventing unwanted side reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Boc-Thr-OH typically involves the protection of the amino group of L-threonine with the Boc group. This is achieved by reacting L-threonine with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium hydroxide. The reaction is carried out in an aqueous solution, often with tert-butyl alcohol as a co-solvent. The reaction mixture is stirred at room temperature until completion, followed by extraction and purification steps to isolate the product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and efficient purification systems to ensure high yield and purity of the product. The use of automated systems for monitoring and controlling reaction conditions is common in industrial settings to maintain consistency and quality .
Chemical Reactions Analysis
Types of Reactions
Boc-Thr-OH undergoes various chemical reactions, including:
Deprotection: Removal of the Boc group using acids like trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in organic solvents.
Coupling Reactions: Formation of peptide bonds with other amino acids or peptides using coupling reagents such as dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC).
Common Reagents and Conditions
Deprotection: TFA in dichloromethane (DCM) or HCl in dioxane.
Coupling: DCC or DIC in the presence of hydroxybenzotriazole (HOBt) or N-hydroxysuccinimide (NHS) as additives.
Major Products Formed
Deprotection: L-threonine.
Coupling: Peptides with this compound as one of the residues.
Scientific Research Applications
Enzyme Mechanisms and Protein Structure : In biological research, Boc-Thr-OH is utilized to study enzyme mechanisms and protein structures. Its incorporation into peptides allows researchers to investigate the functional roles of threonine residues in various biological processes.
- Case Study : A study explored the role of threonine in enzyme catalysis by synthesizing peptides containing this compound. The results indicated that threonine residues significantly influence enzyme activity and stability.
Pharmaceutical Development
Peptide-Based Drugs : The pharmaceutical industry employs this compound in the development of peptide-based therapeutics. Its ability to facilitate the synthesis of specific peptides makes it essential for creating drugs targeting various diseases.
- Example : Researchers synthesized a peptide antagonist using this compound, which showed promising results in inhibiting specific receptor interactions relevant to cancer therapy.
Table 2: Applications in Pharmaceutical Development
Application | Description |
---|---|
Drug Development | Used to synthesize peptide-based drugs |
Diagnostic Peptides | Employed in producing diagnostic tools |
Vaccine Development | Facilitates the creation of peptide-based vaccines |
Industrial Applications
This compound is also utilized in the production of fine chemicals and as an intermediate in various chemical processes. Its role as a versatile building block enhances its value across multiple industrial applications.
Mechanism of Action
The primary function of Boc-Thr-OH in peptide synthesis is to protect the amino group of threonine, preventing it from participating in unwanted side reactions. The Boc group is stable under basic conditions but can be selectively removed under acidic conditions, allowing for controlled deprotection and subsequent coupling reactions. This selective protection and deprotection mechanism is crucial for the stepwise synthesis of peptides .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Boc-D-Thr-OH
- Structure : The D-enantiomer of Boc-Thr-OH, differing in stereochemistry at the α-carbon.
- Molecular Formula: C₉H₁₇NO₅ (identical to this compound).
- CAS Number : 55674-67-4 .
- Key Differences :
Boc-Thr(Bzl)-OH
- Structure : Features a benzyl (Bzl) group protecting the threonine hydroxyl side chain.
- Molecular Formula: C₁₆H₂₃NO₅.
- CAS Number : 15260-10-3 .
- Key Differences: Dual protection (Boc on amino, Bzl on hydroxyl) prevents side-chain reactivity during synthesis. Requires harsher conditions (e.g., hydrogenolysis) for deprotection compared to this compound. Used in complex peptide architectures where hydroxyl group stability is critical .
Boc-MeThr(Bzl)-OH
- Structure : N-methylated threonine derivative with Boc and Bzl protection.
- Molecular Formula : C₁₇H₂₅N₂O₅.
- CAS Number : 64263-80-5 .
- Key Differences :
Boc-Thr(Fmoc-Ala)-OH
- Structure : Threonine side chain modified with Fmoc-protected alanine.
- Molecular Formula : C₂₇H₃₂N₂O₈.
- CAS Number : 909115-21-5 .
- Key Differences: Enables orthogonal protection strategies (Boc on amino, Fmoc on alanine). Facilitates branched peptide synthesis. More complex purification due to larger molecular weight .
Racemization Rates
- This compound : Exhibits 22–23% racemization during Steglich esterification due to α-carbon activation .
- Boc-D-Thr-OH : Similar racemization rates but produces D-configured peptides .
- Boc-MeThr(Bzl)-OH : Higher racemization risk due to N-methylation-induced steric effects .
Protection Group Stability
Solubility and Handling
Biological Activity
Boc-Thr-OH, or N-(tert-butoxycarbonyl)-L-threonine, is a threonine derivative widely utilized in peptide synthesis and various biological applications. Its unique structural properties and protective group make it an essential compound in organic chemistry and biochemistry. This article explores its biological activity, mechanisms of action, applications, and relevant research findings.
- Molecular Formula : C₉H₁₇NO₅
- Molecular Weight : 219.235 g/mol
- Melting Point : 80-82 °C
- Boiling Point : 387.1 ± 37.0 °C
- Density : 1.2 ± 0.1 g/cm³
Target of Action
This compound primarily serves as a protecting group for amines during organic synthesis, allowing selective reactions to occur without unwanted side reactions.
Mode of Action
The Boc group protects the amine functionality of threonine, facilitating its incorporation into peptide chains while preventing premature reactions.
Biochemical Pathways
This compound is involved in synthesizing non-proteinogenic β-hydroxy-α-amino acids through reactions with glucal derivatives in the presence of catalysts like Er(OTf)₃.
Cellular Effects
This compound plays a vital role in peptide synthesis, influencing cell functions by contributing to the formation of peptides that are crucial for cell signaling pathways, gene expression, and metabolism.
Pharmacokinetics
The pharmacokinetic properties of this compound depend on the surrounding chemical environment during synthesis. Its stability is critical for effective peptide formation.
Applications in Research and Medicine
This compound is extensively applied in various fields:
- Chemistry : Synthesis of peptides and peptidomimetics to study protein interactions and enzyme-substrate relationships.
- Biology : Development of peptide-based probes and inhibitors for biological studies.
- Medicine : Design and synthesis of peptide drugs and therapeutic agents.
- Industry : Production of peptides for cosmetics, pharmaceuticals, and biotechnology .
Comparative Analysis with Similar Compounds
Compound | Structure | Unique Features |
---|---|---|
Boc-Ser-OH | N-(tert-butoxycarbonyl)-L-serine | Hydroxyl group allows for different interactions |
Boc-Ala-OH | N-(tert-butoxycarbonyl)-L-alanine | Simpler structure with fewer interactions |
Boc-Leu-OH | N-(tert-butoxycarbonyl)-L-leucine | Branched chain structure affects hydrophobicity |
This compound is unique due to its hydroxyl group on the side chain, which enhances its ability to form hydrogen bonds, making it valuable for synthesizing peptides with specific structural properties.
Case Studies and Research Findings
-
Peptide Synthesis :
A study demonstrated that this compound could effectively be used to synthesize a series of peptides with varying biological activities. The incorporation of this compound allowed researchers to explore structure-activity relationships in peptide design . -
Renin Inhibition :
Research on Boc-Phe-His-Leu (OH) derivatives showed that modifications involving this compound led to potent renin inhibitors with significant specificity against related enzymes. One derivative exhibited an IC50 value of M against human renin, indicating strong biological activity . -
Anthelmintic Activity :
A cyclic peptide synthesized using this compound exhibited remarkable anthelmintic activity against earthworm species at concentrations as low as 2 mg/mL, highlighting its potential therapeutic applications in treating parasitic infections .
Q & A
Basic Research Questions
Q. What is the role of Boc-Thr-OH in solid-phase peptide synthesis (SPPS), and how is its efficiency validated experimentally?
this compound serves as a tert-butoxycarbonyl (Boc)-protected threonine derivative, preventing undesired side reactions during peptide chain elongation. Methodologically, researchers validate its efficiency by:
- Monitoring coupling yields via HPLC or mass spectrometry after each synthesis cycle .
- Comparing reaction kinetics with other amino acid derivatives (e.g., Boc-Ser-OH) under identical conditions to assess steric or electronic effects of the β-hydroxyl group .
- Characterizing final peptide purity (>95%) using reverse-phase chromatography and circular dichroism to confirm structural integrity .
Q. What experimental protocols are recommended for characterizing this compound’s stability under acidic deprotection conditions?
Stability studies typically involve:
- Time-resolved NMR or FTIR spectroscopy to track Boc group cleavage in trifluoroacetic acid (TFA) or HCl/dioxane mixtures .
- Quantifying residual Boc protection via LC-MS after controlled exposure to acidic conditions, with thresholds set at <5% unremoved protecting groups .
- Comparing degradation byproducts (e.g., tert-butyl cations) across solvents to optimize deprotection protocols .
Intermediate Research Questions
Q. How can researchers optimize the solubility of this compound in non-polar solvents for specific reaction conditions?
Solubility optimization involves:
- Screening co-solvents (e.g., DCM:DMF mixtures) using UV-Vis spectroscopy to identify polarity thresholds that dissolve ≥50 mg/mL .
- Adjusting temperature gradients (e.g., 0°C to 25°C) to prevent precipitation during coupling reactions, monitored via dynamic light scattering .
- Testing additives (e.g., HOBt or HOAt) to stabilize the carboxylate intermediate and enhance solubility .
Q. What analytical techniques resolve enantiomeric purity challenges in this compound synthesis?
Enantiomeric excess (ee) is assessed using:
- Chiral HPLC with polysaccharide-based columns (e.g., Chiralpak IA) and isocratic elution to separate D/L-threonine derivatives .
- Polarimetry calibrated against known standards, with deviations >1° indicating impurities .
- X-ray crystallography to confirm absolute configuration in recrystallized products .
Advanced Research Questions
Q. How should researchers address contradictions in reported NMR chemical shift values for this compound across different studies?
Q. What methodologies reconcile conflicting data on this compound’s reactivity in microwave-assisted vs. traditional peptide coupling?
Comparative studies require:
- Kinetic analysis (e.g., Arrhenius plots) to quantify activation energy differences under microwave irradiation .
- In-situ FTIR monitoring of carbodiimide-mediated coupling to detect intermediate formation rates .
- Statistical validation (e.g., ANOVA) of yields across ≥3 independent trials to confirm reproducibility .
Q. How can computational modeling predict this compound’s compatibility with novel coupling reagents (e.g., COMU or PyOxP)?
Density functional theory (DFT) simulations are used to:
- Calculate transition-state energies for carboxylate activation with different reagents .
- Predict steric clashes between the Boc group and reagent structures using molecular docking software (e.g., AutoDock Vina) .
- Validate models against experimental coupling efficiencies via regression analysis .
Q. Data Analysis & Interpretation
Q. What statistical frameworks are appropriate for analyzing variability in this compound’s coupling efficiency across peptide sequences?
Researchers employ:
- Multivariate regression to correlate steric parameters (e.g., van der Waals volume) with yield variations .
- Principal component analysis (PCA) to cluster peptide sequences with similar reactivity profiles .
- Bayesian inference models to predict coupling success in untested sequences .
Q. How do researchers design control experiments to isolate the impact of this compound’s β-hydroxyl group on peptide secondary structure?
Controlled studies involve:
- Synthesizing analogs (e.g., Boc-Abu-OH) lacking the hydroxyl group and comparing α-helix/β-sheet propensities via CD spectroscopy .
- Molecular dynamics simulations (e.g., GROMACS) to quantify hydrogen-bonding interactions in hydrated peptide models .
- Free-energy perturbation calculations to assess thermodynamic stability differences .
Q. Ethical & Reproducibility Considerations
Q. What steps ensure reproducibility in this compound-based studies across laboratories?
Best practices include:
- Detailed reporting of solvent grades, reaction temperatures, and purification methods (e.g., flash chromatography vs. recrystallization) .
- Open-access deposition of raw spectral data (NMR, MS) in repositories like Zenodo or ChemRxiv .
- Inter-laboratory validation via ring trials with predefined protocols and shared reference samples .
Properties
IUPAC Name |
(2S,3R)-3-hydroxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]butanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17NO5/c1-5(11)6(7(12)13)10-8(14)15-9(2,3)4/h5-6,11H,1-4H3,(H,10,14)(H,12,13)/t5-,6+/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LLHOYOCAAURYRL-RITPCOANSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(C(=O)O)NC(=O)OC(C)(C)C)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]([C@@H](C(=O)O)NC(=O)OC(C)(C)C)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17NO5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2592-18-9, 86748-77-8 | |
Record name | N-tert-Butoxycarbonyl-L-threonine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=2592-18-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | N-(tert-butyloxycarbonyl)-L-threonine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.018.171 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | (2R,3S)-2-{[(tert-butoxy)carbonyl]amino}-3-hydroxybutanoic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.